molecular formula C23H22FN3O4S2 B2398950 N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851782-73-5

N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No.: B2398950
CAS No.: 851782-73-5
M. Wt: 487.56
InChI Key: QIXSLISARWDLRC-UHFFFAOYSA-N
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Description

N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O4S2 and its molecular weight is 487.56. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

Research has identified certain pyrazoline and benzenesulfonamide derivatives as potent inhibitors of carbonic anhydrase I and II, with some compounds showing lower inhibitory constant (Ki) values, indicating their potential for detailed enzyme inhibition studies (Gul et al., 2016). Similar studies have also highlighted the synthesis of new derivatives for carbonic anhydrase inhibition, which could lead to developments in the treatment of conditions like glaucoma, epilepsy, and altitude sickness (Gul et al., 2016).

Antitumor Activity

The compound and its derivatives have been evaluated for antitumor activities, with certain derivatives showing promising results against non-small cell lung cancer and melanoma cell lines. This suggests their potential as a starting point for the development of new anticancer drugs (Sławiński & Brzozowski, 2006).

Selective Inhibition and Antagonistic Properties

Some derivatives have been developed as selective inhibitors of human carbonic anhydrase IX and XII, crucial for designing anticancer agents targeting specific tumor microenvironments. The selectivity and potency of these compounds highlight their therapeutic potential (Gul et al., 2018).

COX-2 Inhibition

Research into 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has revealed their capability as selective cyclooxygenase-2 (COX-2) inhibitors, which could be beneficial in developing anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional NSAIDs (Pal et al., 2003).

Sensing Applications

Derivatives have also been explored for their utility in sensing applications, such as the selective fluorometric "Turn-off" sensing of Hg2+, demonstrating the compound's potential in environmental monitoring and safety assessments (Bozkurt & Gul, 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism.

Mode of Action

This interaction can lead to changes in the expression of genes regulated by PPARγ, affecting processes such as lipid metabolism, inflammation, and cell differentiation .

Biochemical Pathways

The compound’s interaction with PPARγ can affect several biochemical pathways. PPARγ is involved in the regulation of genes associated with lipid metabolism, insulin sensitivity, inflammation, and cell differentiation. Therefore, modulation of PPARγ activity can have wide-ranging effects on these processes .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific interactions with PPARγ and the subsequent changes in gene expression. This can lead to alterations in lipid metabolism, insulin sensitivity, inflammation, and cell differentiation .

Properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4S2/c1-2-32(28,29)26-20-8-6-7-18(15-20)22-16-23(17-11-13-19(24)14-12-17)27(25-22)33(30,31)21-9-4-3-5-10-21/h3-15,23,26H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXSLISARWDLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.